molecular formula C12H14N4O B3037599 2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide CAS No. 4974-48-5

2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide

Cat. No.: B3037599
CAS No.: 4974-48-5
M. Wt: 230.27 g/mol
InChI Key: RWGFQNBYOYUCIU-ZROIWOOFSA-N
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Description

2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide is an organic compound with the molecular formula C12H14N4O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide: Similar compounds include other cyanoacetohydrazides and derivatives of 4-(dimethylamino)benzaldehyde.

    Comparison: Compared to similar compounds, 2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Conclusion

2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

2-cyano-N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFQNBYOYUCIU-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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